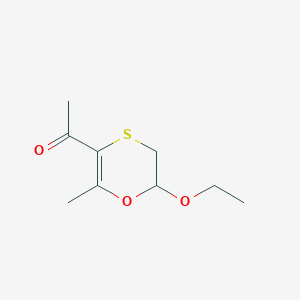
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 6-EtO-DMT, and it belongs to the class of tryptamines. It has a unique chemical structure that makes it a promising candidate for various research applications. In
Mécanisme D'action
The mechanism of action of 6-EtO-DMT is not fully understood. However, it is believed that this compound acts as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various neurotransmitters, including dopamine and glutamate. Therefore, the activation of this receptor by 6-EtO-DMT can lead to changes in neurotransmitter release and neuronal activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-EtO-DMT are still being studied. However, it has been shown to induce psychedelic effects in humans, including altered perception, thought, and emotion. It is also believed to have a shorter duration of action compared to other tryptamines such as DMT.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-EtO-DMT is its high affinity for the serotonin 5-HT2A receptor, which makes it a promising candidate for studying the role of this receptor in various neurological disorders. However, one of the limitations is its limited availability and high cost, which can make it difficult to conduct large-scale studies.
Orientations Futures
There are several future directions for the study of 6-EtO-DMT. One potential direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Another direction is to study its mechanism of action in more detail to gain a better understanding of its effects on neurotransmitter release and neuronal activity. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 6-EtO-DMT is a promising compound that has gained significant attention in the field of scientific research. Its high affinity for the serotonin 5-HT2A receptor makes it a promising candidate for studying the role of this receptor in various neurological disorders. However, further research is needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-EtO-DMT is a complex process that involves several steps. The first step involves the reaction of 2-methyl-1,4-oxathiin-3-ylamine with ethyl iodide to form 2-methyl-1,4-oxathiin-3-yl ethylamine. This intermediate is then reacted with sodium hydride and ethyl oxalate to form 6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-one. Finally, this compound is reacted with N,N-dimethylformamide dimethyl acetal to form 6-EtO-DMT.
Applications De Recherche Scientifique
6-EtO-DMT has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Therefore, 6-EtO-DMT can be used to study the role of this receptor in various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
Numéro CAS |
152420-84-3 |
|---|---|
Nom du produit |
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-(9CI) |
Formule moléculaire |
C9H14O3S |
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
1-(2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)ethanone |
InChI |
InChI=1S/C9H14O3S/c1-4-11-8-5-13-9(6(2)10)7(3)12-8/h8H,4-5H2,1-3H3 |
Clé InChI |
JDHUXOUAPDTLRL-UHFFFAOYSA-N |
SMILES |
CCOC1CSC(=C(O1)C)C(=O)C |
SMILES canonique |
CCOC1CSC(=C(O1)C)C(=O)C |
Synonymes |
Ethanone, 1-(6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



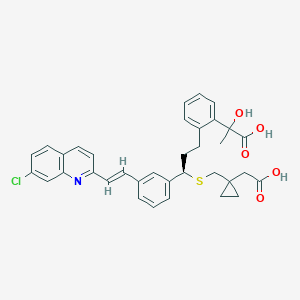
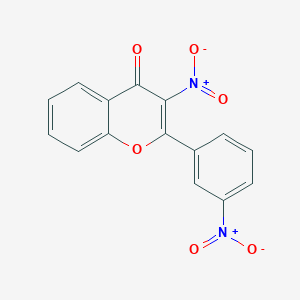
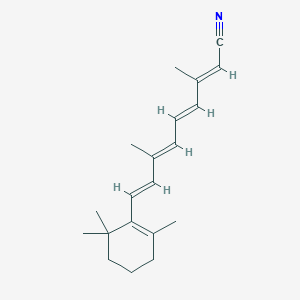
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
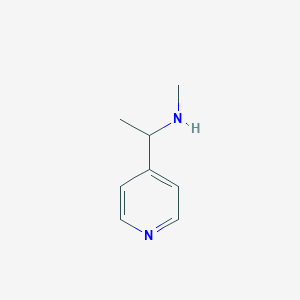
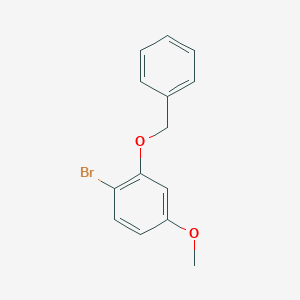
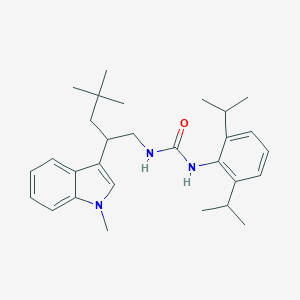
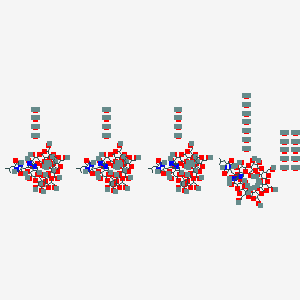
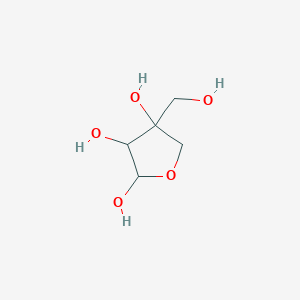
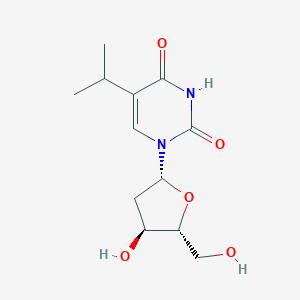
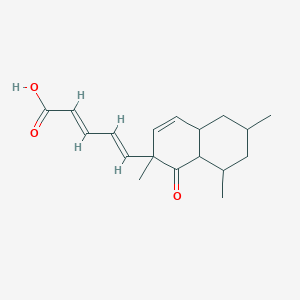
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)
